molecular formula C16H15Cl2NO4S2 B6429037 1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine CAS No. 1705657-40-4

1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine

Cat. No.: B6429037
CAS No.: 1705657-40-4
M. Wt: 420.3 g/mol
InChI Key: JFNGWTLESCXUPU-UHFFFAOYSA-N
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Description

1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with two 4-chlorobenzenesulfonyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of a sulfonamide intermediate, which is then further reacted to yield the final product. Common bases used in this reaction include triethylamine and pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfone compounds.

Scientific Research Applications

1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential as anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-methylbenzenesulfonyl)pyrrolidine: Similar structure but with methyl groups instead of chlorine atoms.

    1,3-bis(4-nitrobenzenesulfonyl)pyrrolidine: Contains nitro groups instead of chlorine atoms.

    1,3-bis(4-fluorobenzenesulfonyl)pyrrolidine: Contains fluorine atoms instead of chlorine atoms.

Uniqueness

1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-bis[(4-chlorophenyl)sulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S2/c17-12-1-5-14(6-2-12)24(20,21)16-9-10-19(11-16)25(22,23)15-7-3-13(18)4-8-15/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNGWTLESCXUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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